N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of a bromine atom and a hydroxyl group on the phenyl ring, along with the bicyclo[4.1.0]heptane moiety, contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide typically involves multiple steps. One common method is the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and bicyclo[4.1.0]heptane-7-carboxamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde derivatives.
Reduction: Formation of N-[(E)-(5-bromo-2-hydroxyphenyl)methylamino]bicyclo[4.1.0]heptane-7-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the bromine atom and hydroxyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Norcarane: A simpler bicyclic compound without the bromine and hydroxyl groups.
Bicyclo[4.1.0]heptane derivatives: Various derivatives with different substituents on the bicyclic ring.
Uniqueness
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide is unique due to the combination of its bicyclic structure and the presence of both bromine and hydroxyl groups. This combination imparts distinctive chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c16-10-5-6-13(19)9(7-10)8-17-18-15(20)14-11-3-1-2-4-12(11)14/h5-8,11-12,14,19H,1-4H2,(H,18,20)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRSECWGSKHNNL-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C2C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.